[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
(3,4-Dimethoxyphenyl)methylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for (3,4-Dimethoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxyphenylethanol or 3,4-dimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,4-Dimethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)methylamine can be compared to other phenethylamine derivatives, such as:
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methylpropylamine moiety.
Mescaline: Contains an additional methoxy group at the 5-position of the aromatic ring.
Dopamine: A major neurotransmitter with a similar phenethylamine backbone but different functional groups.
The uniqueness of (3,4-Dimethoxyphenyl)methylamine lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGBBCBWPBHKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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